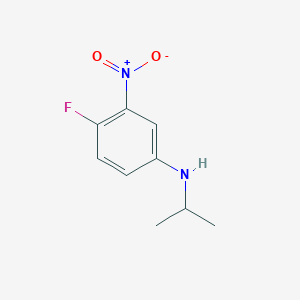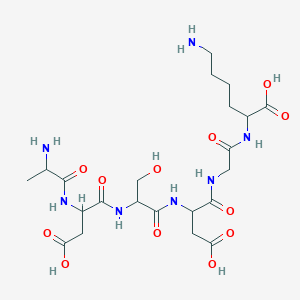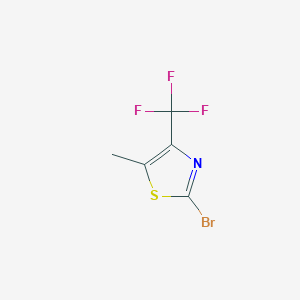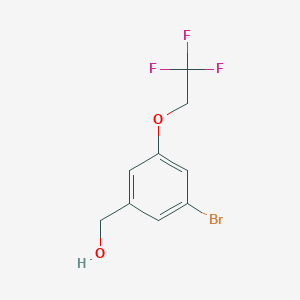
N4-Acetyl-2'-O-tert-butyldimethylsilylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine is a modified nucleoside that has garnered significant attention due to its anticancer and antiviral properties. It inhibits the production of DNA, RNA, and protein, making it a valuable compound for research and therapeutic development. Additionally, it serves as an activator in the synthesis of oligonucleotides.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine involves several steps. One common approach includes acetylation of cytidine followed by tert-butyldimethylsilylation at the 2’-hydroxyl position. The tert-butyldimethylsilyl (TBDMS) group provides stability and protection during subsequent reactions.
Reaction Conditions::- Acetylation: Acetic anhydride or acetyl chloride in a suitable solvent (e.g., pyridine).
- TBDMS Protection: TBDMS chloride or TBDMS triflate in an aprotic solvent (e.g., dichloromethane).
Industrial Production:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes with optimized conditions.
Analyse Chemischer Reaktionen
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine undergoes various reactions:
Hydrolysis: Removal of the acetyl group under basic conditions.
De-silylation: Cleavage of the TBDMS group using fluoride sources.
Nucleophilic Substitution: Reactions with nucleophiles (e.g., amines) at the 4-position.
Oxidation/Reduction: Transformations of the cytidine base.
Common reagents include sodium hydroxide, tetrabutylammonium fluoride, and various oxidants/reductants. Major products include deprotected cytidine derivatives.
Wissenschaftliche Forschungsanwendungen
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine finds applications in:
Antiviral Research: Investigating its efficacy against RNA viruses, including hepatitis C virus.
Oligonucleotide Synthesis: As an activator for constructing modified oligonucleotides.
Cancer Studies: Inhibiting leukemia cell growth in vitro.
Wirkmechanismus
The compound likely interferes with viral RNA replication and protein synthesis. Its molecular targets and pathways are actively researched.
Vergleich Mit ähnlichen Verbindungen
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine stands out due to its unique combination of acetylation and TBDMS protection. Similar compounds include N4-Acetyl-5’-O-tert-butyldimethylsilylcytidine , which shares some properties but differs in the position of the protecting group.
Eigenschaften
Molekularformel |
C17H29N3O6Si |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
N-[1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H29N3O6Si/c1-10(22)18-12-7-8-20(16(24)19-12)15-14(13(23)11(9-21)25-15)26-27(5,6)17(2,3)4/h7-8,11,13-15,21,23H,9H2,1-6H3,(H,18,19,22,24) |
InChI-Schlüssel |
FFPMJMDVFALXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)

![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)

![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)


![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)

